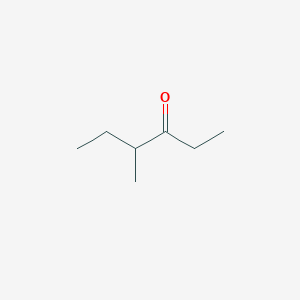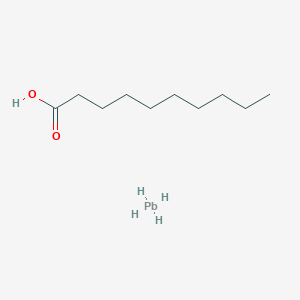
Lead(2+) decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(2+) decanoate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Lead(2+) decanoate is not well understood, but it is believed to act as a Lewis acid catalyst in organic reactions. The compound may also interact with cellular membranes and proteins, leading to changes in cellular signaling pathways.
Biochemische Und Physiologische Effekte
Lead(2+) decanoate has been shown to have both biochemical and physiological effects. In animal studies, the compound has been found to cause liver damage and alter lipid metabolism. It has also been shown to have toxic effects on the nervous system and reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Lead(2+) decanoate in lab experiments is its high stability and solubility in organic solvents. The compound is also relatively inexpensive and easy to synthesize. However, its toxicity and potential health hazards must be carefully considered when working with the compound.
Zukünftige Richtungen
There are several potential future directions for research on Lead(2+) decanoate. One area of interest is its use in the synthesis of lead nanoparticles for use in electronics and energy storage. Another potential application is its use as a potential treatment for cancer, as some studies have shown that the compound may have anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action and potential health effects of Lead(2+) decanoate.
Synthesemethoden
Lead(2+) decanoate is synthesized through a reaction between lead acetate and decanoic acid. The reaction takes place in the presence of a solvent, typically ethanol or methanol, and requires careful temperature control. The resulting compound is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Lead(2+) decanoate has a wide range of scientific research applications, including its use as a catalyst in organic synthesis, as a stabilizer in polyvinyl chloride (PVC) production, and as a potential treatment for cancer. The compound has also been used in the synthesis of lead nanoparticles, which have potential applications in electronics and energy storage.
Eigenschaften
CAS-Nummer |
15773-52-1 |
|---|---|
Produktname |
Lead(2+) decanoate |
Molekularformel |
C20H38O4Pb |
Molekulargewicht |
549.71332 |
IUPAC-Name |
decanoic acid;plumbane |
InChI |
InChI=1S/C10H20O2.Pb.4H/c1-2-3-4-5-6-7-8-9-10(11)12;;;;;/h2-9H2,1H3,(H,11,12);;;;; |
InChI-Schlüssel |
NUVUVZDIWGCEIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.[PbH4] |
Kanonische SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pb+2] |
Andere CAS-Nummern |
15773-52-1 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



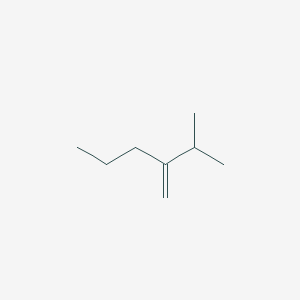
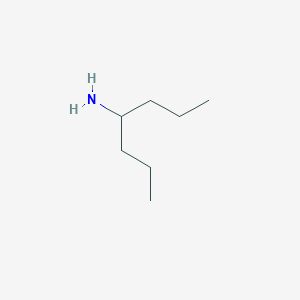
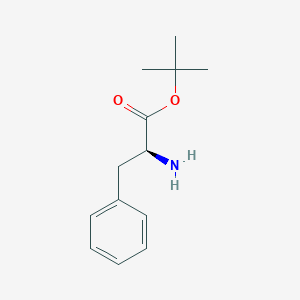
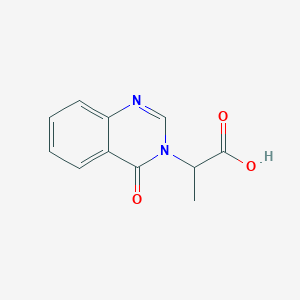

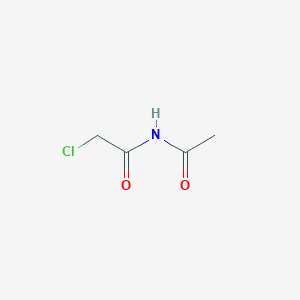
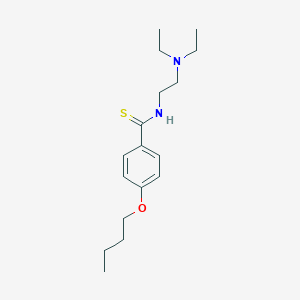
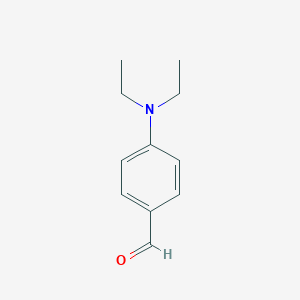
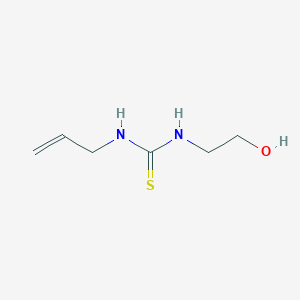
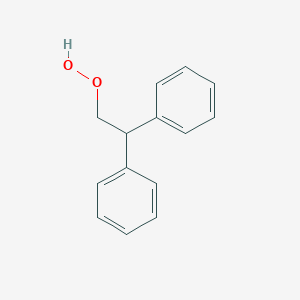
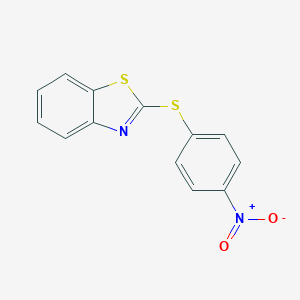
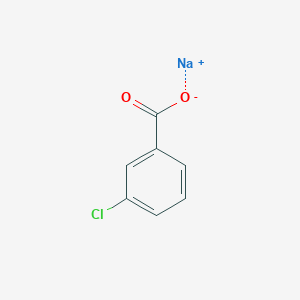
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
